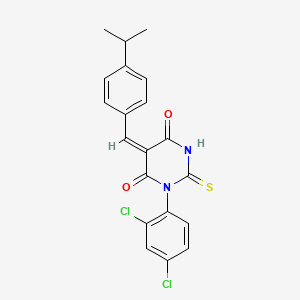![molecular formula C17H9Cl5N2O2 B5210689 N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide, also known as PA-824, is a nitroimidazole drug that has been extensively studied for its potential use in treating tuberculosis. It was discovered by a team of scientists at the University of Illinois at Chicago and is currently being developed by the pharmaceutical company, TB Alliance.
作用機序
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide is thought to work by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and eventual death of the bacteria. In addition, this compound has been shown to have activity against the dormant, non-replicating bacteria that are thought to be responsible for the persistence of tuberculosis in patients.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the lungs, which is the primary site of tuberculosis infection. In addition, it has been shown to have low toxicity and does not appear to have significant interactions with other drugs.
実験室実験の利点と制限
One of the advantages of N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide is its broad-spectrum activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, its activity against non-replicating bacteria makes it a promising candidate for treating persistent infections. However, one limitation of this compound is that it requires activation by a bacterial enzyme, which may limit its activity in certain patients.
将来の方向性
There are several future directions for research on N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide. One area of interest is the development of combination therapies that include this compound in order to improve treatment outcomes for tuberculosis. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs that target the same pathway. Finally, there is interest in exploring the potential use of this compound in other bacterial infections, such as leprosy and Buruli ulcer.
合成法
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The initial step involves the reaction of 2,4,5,6,7-pentachloro-1H-indene with sodium amide to form 2,4,5,6,7-pentachloro-1-oxo-1H-indene. This compound is then reacted with 4-aminophenylacetic acid to form this compound.
科学的研究の応用
N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide has been extensively studied for its potential use in treating tuberculosis, which is a major global health problem. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, it has been shown to have activity against both replicating and non-replicating bacteria, which is important since many bacteria can enter a non-replicating state that is difficult to treat with traditional antibiotics.
特性
IUPAC Name |
N-[4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl5N2O2/c1-6(25)23-7-2-4-8(5-3-7)24-16-9-10(17(26)15(16)22)12(19)14(21)13(20)11(9)18/h2-5,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSTTXQQCINRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

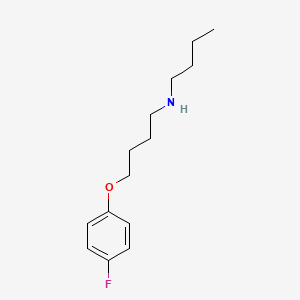
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
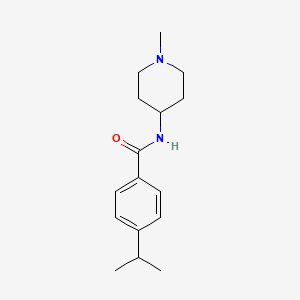
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
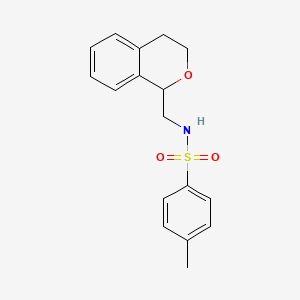

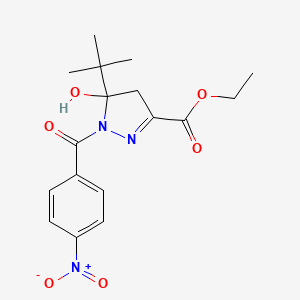
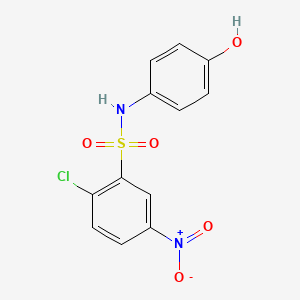
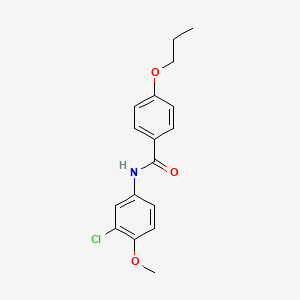
![3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)
